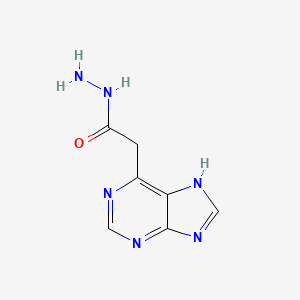
2-(7H-purin-6-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Purin-6-yl)acetohydrazide, also known as 9H-Purine-6-aceticacid, hydrazide, is a compound with the molecular formula C7H8N6O and a molecular weight of 192.1780 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 2-(9H-Purin-6-yl)acetohydrazide typically involves the reaction of 9H-purine-6-acetic acid with hydrazine. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(9H-Purin-6-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(9H-Purin-6-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential role in biochemical pathways involving purine metabolism.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(9H-Purin-6-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. In the context of its potential anticancer activity, it may inhibit enzymes involved in DNA synthesis and repair, leading to the disruption of cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-(9H-Purin-6-yl)acetohydrazide can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an anticancer and immunosuppressive drug.
Azathioprine: Another immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
What sets 2-(9H-Purin-6-yl)acetohydrazide apart is its unique hydrazide group, which may confer different biochemical properties and potential therapeutic applications.
Properties
CAS No. |
2228-06-0 |
|---|---|
Molecular Formula |
C7H8N6O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2-(7H-purin-6-yl)acetohydrazide |
InChI |
InChI=1S/C7H8N6O/c8-13-5(14)1-4-6-7(11-2-9-4)12-3-10-6/h2-3H,1,8H2,(H,13,14)(H,9,10,11,12) |
InChI Key |
YAXUERPUBHSCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


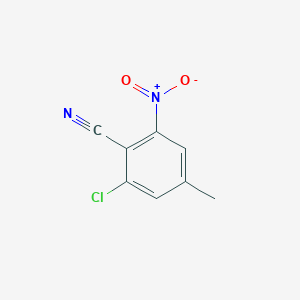

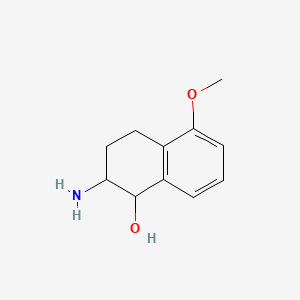
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
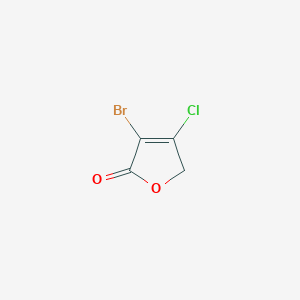

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
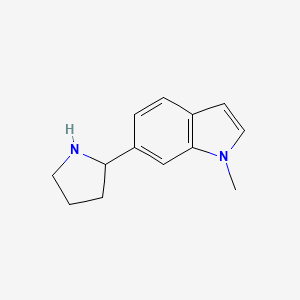

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
